N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 2640976-52-7
VCID: VC11851854
InChI: InChI=1S/C21H19F3N4O3/c1-28-18(11-13-26-28)15-4-2-14(3-5-15)10-12-25-19(29)20(30)27-16-6-8-17(9-7-16)31-21(22,23)24/h2-9,11,13H,10,12H2,1H3,(H,25,29)(H,27,30)
SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Molecular Formula: C21H19F3N4O3
Molecular Weight: 432.4 g/mol

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

CAS No.: 2640976-52-7

Cat. No.: VC11851854

Molecular Formula: C21H19F3N4O3

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide - 2640976-52-7

Specification

CAS No. 2640976-52-7
Molecular Formula C21H19F3N4O3
Molecular Weight 432.4 g/mol
IUPAC Name N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Standard InChI InChI=1S/C21H19F3N4O3/c1-28-18(11-13-26-28)15-4-2-14(3-5-15)10-12-25-19(29)20(30)27-16-6-8-17(9-7-16)31-21(22,23)24/h2-9,11,13H,10,12H2,1H3,(H,25,29)(H,27,30)
Standard InChI Key JOXVJYPMHYPUIE-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Canonical SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Introduction

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with a molecular formula of C21H19F3N4O3 and a molecular weight of 432.4 g/mol . This compound features a pyrazole ring and a trifluoromethoxy group, which are crucial for its chemical and biological properties. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

Synthesis

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic synthesis techniques. These methods may include amide coupling reactions, which require specific solvents and catalysts to achieve high yields. The process often starts with the preparation of key intermediates, such as pyrazole derivatives, followed by their coupling with appropriate phenyl groups.

Comparison with Similar Compounds

Compounds with similar structural elements, such as N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide, have shown significant biological activity, including enzyme inhibition and effects on cell proliferation. These findings suggest that N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide could also exhibit interesting biological properties, warranting further research.

Future Research Directions

Future studies should focus on elucidating the compound's mechanism of action, evaluating its potential as a therapeutic agent, and exploring its interactions with biological systems. Techniques such as molecular docking and in vitro assays could provide valuable insights into its biological activity and potential applications in drug development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator